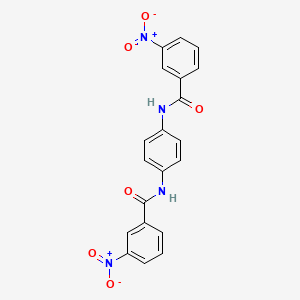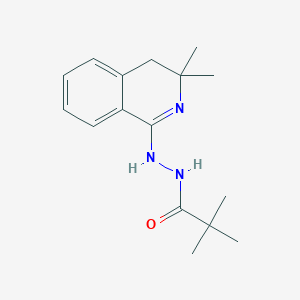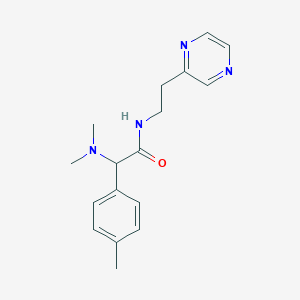
ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBP belongs to the class of piperidinecarboxylate compounds and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate is not fully understood. However, it has been found to act on various molecular targets, including the dopamine transporter, sigma-1 receptor, and histamine H1 receptor. ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been found to increase the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been found to have various biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate in lab experiments is its high purity and good yield. This makes it easier to conduct experiments and obtain reliable results. However, one of the limitations of using ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate and its effects on various molecular targets.
Applications De Recherche Scientifique
Ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been studied extensively due to its potential applications in various fields. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. ethyl 1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinecarboxylate has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of various types of cancer, such as breast cancer and lung cancer.
Propriétés
IUPAC Name |
ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-19-16(18)13-5-3-4-8-17(13)10-12-6-7-14-15(9-12)21-11-20-14/h6-7,9,13H,2-5,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLRAOYUJSYYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3835444.png)

![6,7-dimethoxy-2-[4-(methylthio)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3835465.png)
![N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline](/img/structure/B3835468.png)


![3-bromo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3835491.png)
![N-[2-(1-benzylpiperidin-2-yl)ethyl]acetamide](/img/structure/B3835492.png)



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835533.png)
![2-ethoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835539.png)